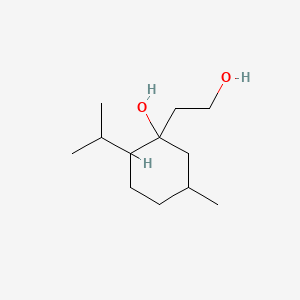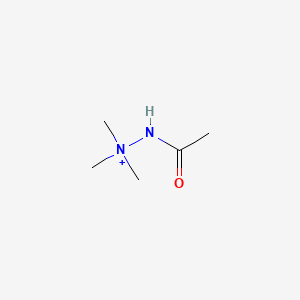
Zinc beryllium silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc beryllium silicate is a chemical compound composed of zinc, beryllium, and silicon. It is known for its unique properties and applications in various fields, including materials science and industrial processes. The compound is typically found in a solid state and appears as a white powder .
准备方法
Synthetic Routes and Reaction Conditions: Zinc beryllium silicate can be synthesized through various methods. One common approach involves the reaction of zinc salts with beryllium and silicon-containing reagents under controlled conditions. For instance, a modified sonochemistry method can be used, where zinc salts and waterglass are combined to obtain zinc silicate precipitate under pH-controlled conditions (11–11.5) and Argon gas flux .
Industrial Production Methods: In industrial settings, this compound is often produced through solid-state reaction techniques. This involves the preparation of intermediate solid phases in an aqueous medium, followed by calcination at high temperatures. The specific conditions, such as temperature and stirring time, can significantly influence the morphology and properties of the final product .
化学反应分析
Types of Reactions: Zinc beryllium silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc, beryllium, and silicon in the compound.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the interaction of this compound with strong acids can lead to the formation of soluble beryllium and zinc salts, while reactions with bases may result in the formation of various silicate compounds .
科学研究应用
Zinc beryllium silicate has a wide range of scientific research applications. In materials science, it is used to create composite thin films with unique photonic properties. These films exhibit intriguing upconversion luminescence spectra, making them suitable for applications in photonics and optoelectronics . Additionally, this compound is used in the development of low-temperature co-fired ceramic (LTCC) materials for microwave circuit fabrication. These materials exhibit excellent dielectric properties, making them ideal for use in wireless and telecommunication industries .
作用机制
The mechanism of action of zinc beryllium silicate involves its interaction with various molecular targets and pathways. In biological systems, zinc is an essential element that acts as a cofactor for numerous enzymes and transcription factors. Beryllium, on the other hand, can trigger immunological responses, leading to conditions such as chronic beryllium disease . The specific pathways and molecular targets involved in these interactions are complex and depend on the concentration and form of the compound .
相似化合物的比较
Zinc beryllium silicate can be compared with other similar compounds, such as beryllium oxide, beryllium silicate, and zinc silicate. These compounds share some properties with this compound but also exhibit unique characteristics. For instance, beryllium oxide is known for its high thermal conductivity and is used in high-technology ceramics and electronic heat sinks . Beryllium silicate, on the other hand, is used in the production of gemstones such as emeralds and aquamarine . Zinc silicate is known for its luminescent properties and is used in various photonic applications .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it suitable for use in materials science, photonics, and microwave circuit fabrication. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
属性
CAS 编号 |
25638-88-4 |
|---|---|
分子式 |
BeO4SiZn |
分子量 |
166.5 g/mol |
IUPAC 名称 |
beryllium;zinc;silicate |
InChI |
InChI=1S/Be.O4Si.Zn/c;1-5(2,3)4;/q+2;-4;+2 |
InChI 键 |
HVCJNUXSXRYNNS-UHFFFAOYSA-N |
规范 SMILES |
[Be+2].[O-][Si]([O-])([O-])[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
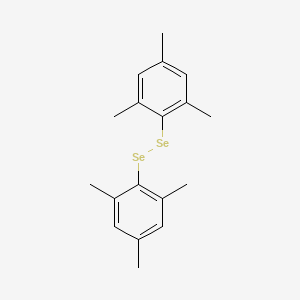
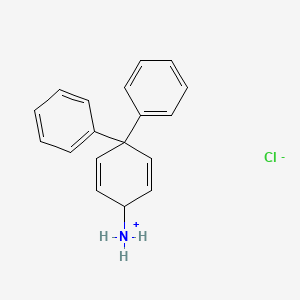
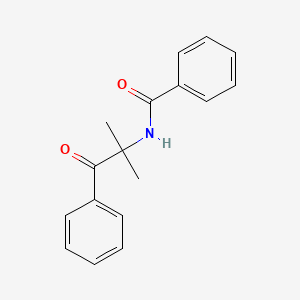
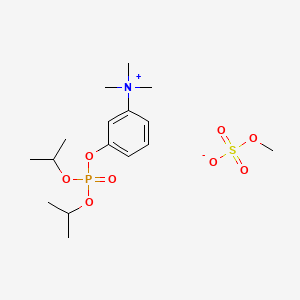

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
